2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
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Overview
Description
2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a chlorophenyl group and a triazinylmethyl group, making it a versatile reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide typically involves the condensation of 2-chlorophenylacetic acid with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable condensing agent. One common method uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as the condensing agent . The reaction is usually carried out in an organic solvent such as tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: It can react with carboxylic acids and amines to form amides.
Esterification: It can esterify carboxylic acids with alcohols to form esters.
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in tetrahydrofuran with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as the condensing agent.
Esterification: Conducted in the presence of alcohols and carboxylic acids under mild conditions.
Major Products Formed
Amides: Formed from the reaction with carboxylic acids and amines.
Esters: Formed from the esterification of carboxylic acids with alcohols.
Scientific Research Applications
2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for peptide synthesis and amidation reactions
Biology: Employed in the synthesis of glycosyl donors for enzymatic glycosylation.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide involves the activation of carboxylic acids, facilitating their reaction with amines or alcohols to form amides or esters, respectively . The triazinylmethyl group plays a crucial role in stabilizing the intermediate species, thereby enhancing the efficiency of the reaction.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A commonly used condensing agent in peptide synthesis.
4,6-Dimethoxy-1,3,5-triazin-2-yl β-lactoside: Used as a glycosyl donor in enzymatic glycosylation.
Uniqueness
2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is unique due to its dual functionality, combining the reactivity of the chlorophenyl group with the stabilizing effects of the triazinylmethyl group. This makes it a versatile reagent in various synthetic applications, offering advantages in terms of reaction efficiency and product stability.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-21-13-17-11(18-14(19-13)22-2)8-16-12(20)7-9-5-3-4-6-10(9)15/h3-6H,7-8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWDOBBASFIBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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